molecular formula C24H18F2N2O4S B2648350 2-[6-fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide CAS No. 902278-44-8

2-[6-fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2648350
CAS RN: 902278-44-8
M. Wt: 468.47
InChI Key: YYDPZFFISFJSCM-UHFFFAOYSA-N
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Description

The compound “2-[6-fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide” has a molecular formula of C24H18F2N2O4S. Its average mass is 468.473 Da and its monoisotopic mass is 468.095520 Da .

Scientific Research Applications

Cytotoxic Activity

One notable application of similar sulfonamide derivatives is in cancer research, where these compounds have demonstrated potential anticancer activity. For example, the synthesis of sulfonamide derivatives has been explored for their cytotoxic activity against breast and colon cancer cell lines. Compound 17, a derivative within this research, showed significant potency against breast cancer cell lines, highlighting the potential of such compounds in cancer therapeutics (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Fluorination Techniques

The fluorination of 2-chloro-3-formylquinolines has been achieved using potassium fluoride and tetramethylammonium chloride under microwave irradiation, reducing reaction time significantly. This method enhances lipid solubility in membranes due to the incorporation of fluorine, suggesting its utility in drug synthesis and organic compound modification (Kidwai, Sapra, & Bhushan, 1999).

Quinolone Derivatives Synthesis

Research into 6-chloro-7-fluoroquinoline derivatives has led to the formation of compounds with potential biological activity. Through various reactions, derivatives have been synthesized that could serve as building blocks for further pharmacological studies, showing the compound's relevance in the development of new therapeutic agents (Al-Masoudi, 2003).

Structural Aspects and Properties

The structural aspects of amide-containing isoquinoline derivatives have been studied, revealing their potential in forming gels and crystalline salts with mineral acids. This research underscores the versatility of such compounds in material science and pharmaceutical formulations (Karmakar, Sarma, & Baruah, 2007).

properties

IUPAC Name

2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O4S/c1-15-2-7-18(8-3-15)27-23(29)14-28-13-22(24(30)20-12-17(26)6-11-21(20)28)33(31,32)19-9-4-16(25)5-10-19/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDPZFFISFJSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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